

thesis on allyl fluoride synthesis and reactivity

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Allyl fluoride

CAS No.: 818-92-8

Cat. No.: S703554

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Fundamental Properties of Allyl Fluoride

For quick reference, here are the key identifiers and basic physical properties of **allyl fluoride** [1]:

Property	Value / Description
CAS Registry Number	818-92-8
Molecular Formula	C ₃ H ₅ F
Molecular Weight	60.07 g/mol
Chemical Names	Allyl Fluoride, 3-Fluoro-1-propene, 3-Fluoropropene
Boiling Point	-10 °C
Density	0.7640
Vapor Pressure	1940 mmHg at 25°C
Appearance	Volatile, flammable, colorless liquid with a strong, pungent odor
Hazard Codes	F (Highly Flammable)

Synthetic Methods and Mechanistic Insights

Metal-Free Allylic Fluorination of Styrenes

A prominent method for synthesizing **allyl fluoride** derivatives involves the direct, metal-free reaction of styrenes with the electrophilic fluorinating reagent **Selectfluor** in a polar aprotic solvent like DMF [2] [3].

Detailed Mechanism via DFT Calculations [2] [3]: The mechanism begins with the electrophilic addition of a "F⁺" equivalent from Selectfluor across the carbon-carbon double bond of the styrene. This forms a high-energy tertiary carbocation intermediate (INT-1). From this intermediate, the desired allylic fluoride product is formed via a single transition state (TS-IV) through the elimination of a proton (H_a) from the carbon adjacent to the cationic center (C1). Computational studies show this pathway is favored over an alternative that would first form a vinyl fluoride.



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Diagram 1: Favored reaction pathway for metal-free allylic fluorination of styrenes with Selectfluor.

Experimental Protocol [2]:

- **Reaction Setup:** Charge a reaction vessel with the styrene derivative (e.g., α -methyl styrene) and **Selectfluor** in anhydrous **DMF**.
- **Conditions:** React at room temperature or with gentle heating. The reaction typically proceeds efficiently to furnish allylic fluoride products in good to excellent yields.
- **Key Insight:** Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level confirm that using a polar aprotic solvent like DMF significantly stabilizes the deprotonation transition state (TS-IV), making it more favorable than the alternative pathway and leading to the observed product.

Deoxyfluorination of Aliphatic Alcohols

Allyl fluorides can also be accessed from more readily available alcohols via a deoxyfluorination strategy. A modern protocol uses **sulfonyl fluoride (SO₂F₂)** as an efficient fluoride source [1].

Experimental Protocol [1]:

- **Reaction Setup:** The aliphatic alcohol is treated with **SO₂F₂**.
- **Conditions:** The reaction proceeds efficiently at **room temperature** and is complete within **about one hour**.
- **Scope and Performance:**
 - **Primary aliphatic alcohols** are converted to the corresponding alkyl fluorides in **46-70%** isolated yields.
 - **Secondary alcohols** are effectively deoxyfluorinated in **50-92%** yields.
 - **Stereochemistry:** Chiral secondary alcohols are converted with clean **inversion of configuration** and only minor deterioration of enantiomeric purity.

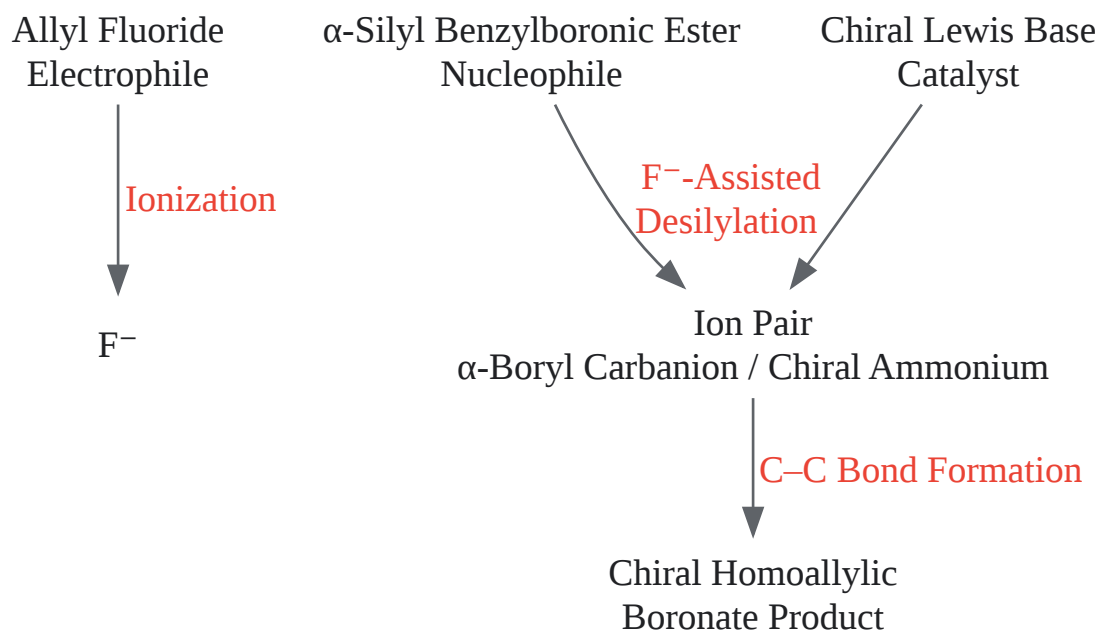
Applications in Organic Synthesis

Allyl fluorides are valuable building blocks in synthetic chemistry. Their unique reactivity, particularly the property of fluoride as a leaving group, enables novel transformations that are often unattainable with other halides [4] [5].

Organocatalytic Asymmetric Allylic Benzylborylation

This advanced methodology uses **allyl fluorides** as electrophiles in a reaction with α -silyl benzylboronic esters to construct complex chiral molecules [4].

Mechanism and Workflow: The catalytic cycle leverages a chiral Lewis base catalyst (e.g., (DHQD)₂PHAL). The fluoride anion (F⁻) released from the **allyl fluoride** activates the boronic ester pronucleophile via a desilylation process. This generates a reactive α -boryl carbanion and a chiral electrophilic ammonium intermediate from the catalyst. These two species then couple to form a new carbon-carbon bond with high stereocontrol [4].



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Diagram 2: Simplified workflow for organocatalytic asymmetric allylic benzylborylation using **allyl fluoride**.

Experimental Protocol [4]:

- **Reaction Setup:** Combine the **racemic allyl fluoride** and **racemic α-silyl benzylboronic ester** in an anhydrous solvent like **THF**.
- **Catalysis:** Add a catalytic amount of a chiral Lewis base (e.g., (DHQD)₂PHAL, 5b).
- **Conditions:** Run the reaction at **0.4 M concentration**. The transformation typically requires **48 hours** to complete.
- **Outcome:** The reaction forges a new C–C bond, producing **homoallylic benzylated organoboronates** bearing two contiguous stereocenters with high regio-, diastereo-, and enantiocontrol. The boronate group in the product serves as a versatile handle for further stereospecific transformations.

Safety and Handling

Allyl fluoride is a **highly flammable** gas or volatile liquid and requires appropriate precautions [1]. It is a volatile and flammable liquid with a strong, pungent odor. It is potentially harmful if swallowed, inhaled, or upon contact with the skin or eyes, and is acutely toxic to aquatic organisms [1]. It is dangerously

incompatible with acids, alkalis, and amines [1]. Always consult and follow the relevant Safety Data Sheets (SDS) before conducting any experiments [1] [6].

Research Outlook

The exploration of **allyl fluoride** is an active field. Recent studies focus on expanding its utility, such as in the general functionalization of C(sp³)-F bonds using organozincates [7] and its use as a building block for synthesizing complex molecules like fluorinated heterocycles (e.g., furans, tetrahydrofurans, and lactams) [5]. The application of computational methods (DFT) continues to provide deep mechanistic insights, aiding in the design of more efficient and selective reactions [2] [5] [3].

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